molecular formula C9H10N4O2S B2997785 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1517761-42-0

4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2997785
CAS No.: 1517761-42-0
M. Wt: 238.27
InChI Key: FOAKFMKLDXUQJD-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: is a chemical compound with a complex structure that includes a thiazole ring, a triazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the triazole ring or the isopropyl group.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized thiazole derivatives, reduced triazole derivatives, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine

In medicine, 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, leading to changes in their activity. The isopropyl group can enhance the compound's binding affinity and selectivity. The exact pathways and molecular targets involved depend on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid

  • 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

  • 4-(propan-2-yl)-2-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: is unique due to its specific combination of functional groups and structural features. This combination allows it to interact with biological targets in a way that is distinct from other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-4(2)5-6(9(14)15)16-8(12-5)7-10-3-11-13-7/h3-4H,1-2H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAKFMKLDXUQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=N1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517761-42-0
Record name 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
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